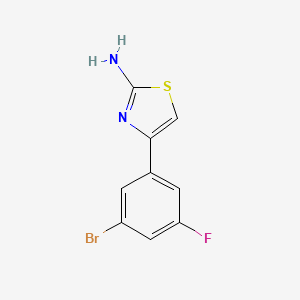

4-(3-Bromo-5-fluorophenyl)thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound with a unique structure that includes a thiazole ring substituted with a bromine and fluorine atom on the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-5-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-bromo-5-fluoroaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(3-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-bromo-5-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-5-fluoroanisole: A compound with a similar structure but with a methoxy group instead of a thiazole ring.

3-Bromo-5-fluorophenol: A compound with a hydroxyl group instead of a thiazole ring.

Uniqueness

4-(3-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

4-(3-Bromo-5-fluorophenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of bromine and fluorine substituents on the phenyl group enhances its biological properties.

Antimicrobial Activity

Research has shown that this compound exhibits promising antimicrobial properties. In a comparative study, derivatives of thiazole compounds demonstrated significant antibacterial and antifungal activities. For instance, compounds similar to this compound showed activity comparable to standard antibiotics such as norfloxacin and fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Type | Comparison Standard | Result |

|---|---|---|---|

| This compound | Antibacterial | Norfloxacin | Effective |

| This compound | Antifungal | Fluconazole | Effective |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have indicated that thiazole derivatives possess cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound's effectiveness was assessed using the Sulforhodamine B (SRB) assay, revealing significant inhibition of cell proliferation .

Case Study: Anticancer Screening

In a specific case study involving a series of thiazole derivatives, it was found that compounds structurally related to this compound exhibited IC50 values comparable to the standard chemotherapeutic agent 5-fluorouracil. The molecular docking studies also indicated favorable interactions with key protein targets involved in cancer progression, suggesting a mechanism of action that warrants further investigation .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Comparison Standard | Result |

|---|---|---|---|

| This compound | 12.5 | 5-Fluorouracil | Effective |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to its antimicrobial and anticancer effects. Further studies are necessary to elucidate the precise molecular pathways involved .

Q & A

Q. What synthetic methodologies are commonly employed for 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine, and how can regioselectivity challenges be addressed?

Basic Synthesis : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through Suzuki-Miyaura cross-coupling reactions, leveraging the bromine substituent as a reactive site for palladium-catalyzed coupling . For example, a brominated phenyl intermediate can react with a thiazole-2-amine precursor under basic conditions.

Advanced Regioselectivity : The electron-withdrawing effects of bromine and fluorine on the phenyl ring influence reactivity. Computational methods like density functional theory (DFT) can predict favorable substitution sites by analyzing frontier molecular orbitals and charge distribution . Experimental optimization of reaction solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) can enhance regioselectivity .

Q. How can the molecular structure of this compound be validated experimentally and computationally?

Basic Characterization : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions. ¹⁹F NMR can identify fluorine environments, while ¹H NMR reveals aromatic proton splitting patterns. Mass spectrometry (HRMS) confirms molecular weight .

Advanced Validation : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths and angles, resolving ambiguities in substitution patterns . DFT calculations (e.g., B3LYP/6-31G*) provide optimized geometries and vibrational frequencies, which can be cross-validated with experimental IR spectra .

Q. What are the key reactivity pathways for this compound in functionalization reactions?

Basic Reactivity : The bromine atom undergoes cross-coupling (e.g., Suzuki, Heck) for biaryl formation, while the thiazole amine can participate in condensation reactions to form imines or amides .

Advanced Mechanistic Insights : Time-dependent DFT (TD-DFT) studies reveal transition states in palladium-catalyzed reactions, explaining activation barriers. Solvent effects on nucleophilic aromatic substitution (e.g., DMSO vs. THF) can be modeled using polarizable continuum models (PCM) .

Q. How does crystallographic analysis elucidate intermolecular interactions in this compound?

Advanced Methodology : SCXRD data analyzed via SHELX or OLEX2 software identifies hydrogen-bonding networks (e.g., N–H⋯N thiazole interactions) and π-stacking. Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings), critical for understanding crystal packing and stability .

Q. What strategies are used to evaluate its biological activity, and how are contradictions in data resolved?

Basic Assays : In vitro antimicrobial activity is tested via microbroth dilution (MIC determination), while cytotoxicity against cancer cells (e.g., HT29) uses MTT assays .

Advanced SAR Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like COX-2 or 5-LOX. Discrepancies in IC₅₀ values across studies may arise from impurities (HPLC purity >98% required) or assay conditions (e.g., serum concentration in cell cultures) .

Q. How can computational chemistry enhance the design of derivatives with improved properties?

Methodology : DFT-based quantitative structure-activity relationship (QSAR) models correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity. Molecular dynamics (MD) simulations assess solubility and membrane permeability, guiding functional group modifications .

Q. What crystallography software tools are recommended for structure refinement?

SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are industry standards. SHELXPRO interfaces with SCXRD data to generate CIF files, while PLATON validates symmetry and detects twinning .

Q. How do halogen substituents influence the compound’s electronic properties?

Bromine (σₚ = +0.26) and fluorine (σₚ = +0.06) exert opposing inductive effects, modulating electron density on the thiazole ring. Natural bond orbital (NBO) analysis via Gaussian software quantifies charge transfer, explaining redox behavior in electrochemical studies .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Powder X-ray diffraction (PXRD) identifies polymorphs by comparing experimental patterns with simulated data from Mercury software. Differential scanning calorimetry (DSC) detects thermal phase transitions, while solid-state NMR resolves conformational differences .

Q. How are synthetic impurities characterized and minimized?

High-performance liquid chromatography (HPLC) with UV/Vis detection identifies byproducts (e.g., dehalogenated derivatives). Flash chromatography (silica gel, hexane/EtOAc gradient) purifies intermediates. Mass-guided fractionation (LC-MS) isolates trace impurities for NMR structural elucidation .

Properties

Molecular Formula |

C9H6BrFN2S |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

4-(3-bromo-5-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrFN2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

InChI Key |

RYAJKIGXJVXUMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=CSC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.